LXRα Binding Affinity: 5,6-EC as a Nanomolar Ligand Versus Established Oxysterol Comparators
In a radiolabeled ligand displacement assay, 5,6α-epoxycholesterol bound to LXRα with an EC50 of 76 nM, establishing it as one of the most potent natural LXRα ligands known [1]. This affinity exceeds that of 24(S),25-epoxycholesterol (EC50 approximately 4 μM for LXRα in comparable TR-FRET coactivator recruitment assays) and 22(R)-hydroxycholesterol (reported EC50 approximately 3-8 μM), representing a ~50- to 100-fold greater potency [1][2]. Additionally, in a multiplexed LXR-cofactor peptide interaction assay, 5,6-EC recruited cofactor peptides onto both LXRα and LXRβ with an EC50 of approximately 2 μM [1].
| Evidence Dimension | LXRα ligand binding affinity (EC50) |
|---|---|
| Target Compound Data | EC50 = 76 nM (radiolabeled ligand displacement assay); EC50 ≈ 2 μM (cofactor peptide recruitment assay) |
| Comparator Or Baseline | 24(S),25-epoxycholesterol: EC50 ≈ 4 μM (TR-FRET coactivator recruitment); 22(R)-hydroxycholesterol: EC50 ≈ 3-8 μM (reported range) |
| Quantified Difference | 5,6-EC is approximately 50- to 100-fold more potent than 24(S),25-EC and 22(R)-HC in LXRα binding |
| Conditions | In vitro; LXRα ligand binding domain; radiolabeled T0901317 displacement and multiplexed cofactor peptide recruitment assays |
Why This Matters
For researchers investigating LXR pharmacology, 5,6-EC provides nanomolar potency at the receptor level, making it the preferred tool compound for probing LXRα-mediated transcriptional regulation over lower-affinity endogenous oxysterol ligands.
- [1] Berrodin TJ, Shen Q, Quinet EM, Yudt MR, Freedman LP, Nagpal S. Identification of 5α,6α-epoxycholesterol as a novel modulator of liver X receptor activity. Mol Pharmacol. 2010;78(6):1046-1058. doi:10.1124/mol.110.065193 View Source
- [2] Janowski BA, Willy PJ, Devi TR, Falck JR, Mangelsdorf DJ. An oxysterol signalling pathway mediated by the nuclear receptor LXRα. Nature. 1996;383(6602):728-731. doi:10.1038/383728a0 View Source
